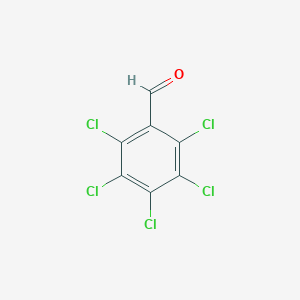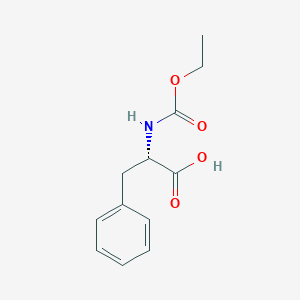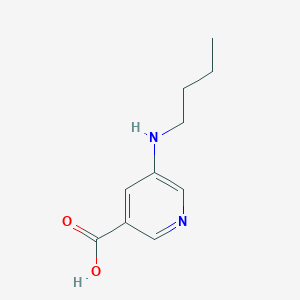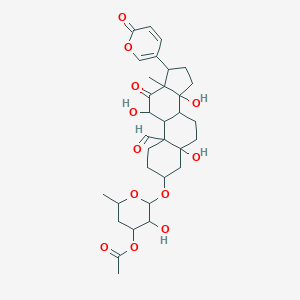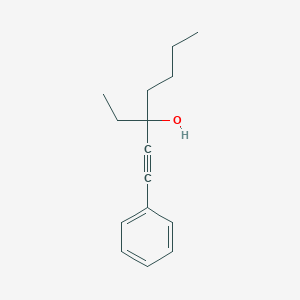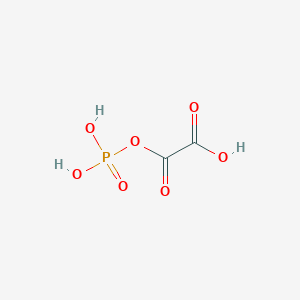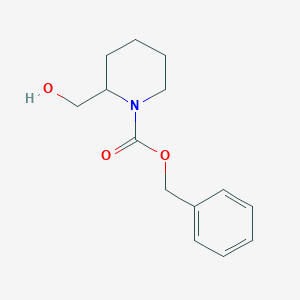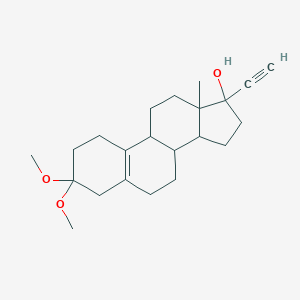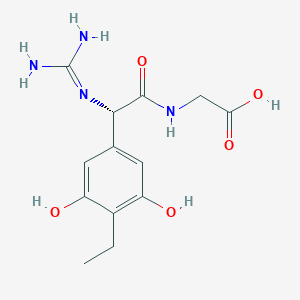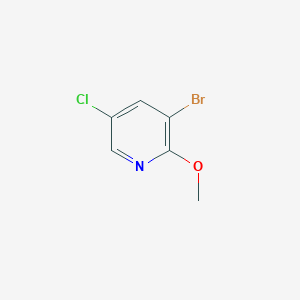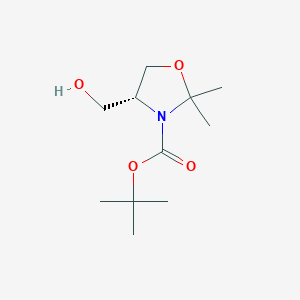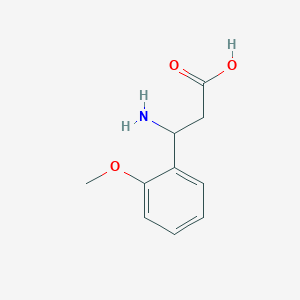
3-氨基-3-(2-甲氧基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 3-Amino-3-(2-methoxyphenyl)propanoic acid often involves complex reactions, including acid-catalyzed ring closures and bromination reactions. For example, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of corresponding 2-phenyl-1-indanone, highlighting the reactivity of the methoxyphenyl propionic acid precursors under acidic conditions (Brown, Denman, & O'donnell, 1971).
Molecular Structure Analysis
Structural investigations of similar compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, provide insights into the molecular structure of 3-Amino-3-(2-methoxyphenyl)propanoic acid. X-ray crystallography, spectroscopy, and DFT calculations reveal the compound's crystallization in specific space groups, with stabilization through various intramolecular and intermolecular interactions. Such studies highlight the importance of methoxy substitution on molecular stabilization (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Chemical Reactions and Properties
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids illustrates the reactivity and chemical transformations of the methoxyphenyl propanoic acid group, leading to the production of 3-(methoxyphenyl)propanoic acids with high yields under specific conditions. This process demonstrates the compound's susceptibility to reduction reactions and the potential for modifying its chemical structure through electrosynthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
科学研究应用
-
Chemical Synthesis
- Summary of Application : “3-Amino-3-(2-methoxyphenyl)propanoic acid” is used in chemical synthesis . It’s a compound with the molecular formula C10H13NO3 and has a molecular weight of 195.22 .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound could potentially be used as a building block in the synthesis of more complex molecules .
-
Antimicrobial Research
- Summary of Application : A similar compound, “3-((4-Hydroxyphenyl)amino)propanoic Acid”, has been synthesized and studied for its antimicrobial properties .
- Methods of Application : The compound was synthesized and then tested against various bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species .
- Results or Outcomes : The compound showed structure-dependent antimicrobial activity. Some derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
-
Pharmaceutical Research
- Summary of Application : Amino acids, including “3-Amino-3-(2-methoxyphenyl)propanoic acid”, can be used in pharmaceutical research . They can be used to synthesize new drugs or to study the effects of existing drugs .
- Methods of Application : The specific methods of application would depend on the particular research being conducted. This could involve synthesizing new drugs with the amino acid and studying their properties .
- Results or Outcomes : The outcomes would depend on the specific research. The amino acid could potentially influence the properties of the drug, such as its efficacy, stability, and side effects .
-
Material Science
- Summary of Application : Amino acids can be used in material science for the synthesis of new materials . For example, they can be used to synthesize polymers or other materials with unique properties .
- Methods of Application : This could involve incorporating the amino acid into a polymer chain and studying the properties of the resulting material .
- Results or Outcomes : The outcomes would depend on the specific research. The amino acid could potentially influence the properties of the material, such as its strength, flexibility, and biocompatibility .
属性
IUPAC Name |
3-amino-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGIQATDPCZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408605 |
Source


|
| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
103095-63-2 |
Source


|
| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

